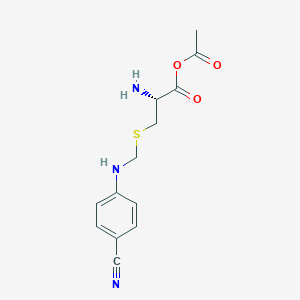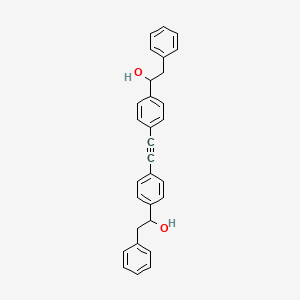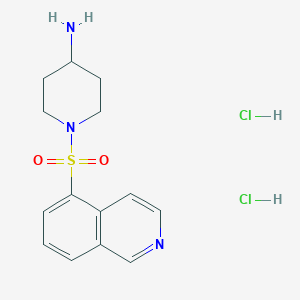![molecular formula C24H31NO B13779378 N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German] CAS No. 6605-97-6](/img/structure/B13779378.png)
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether is a complex organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a unique structure with an ethyl group, a norgranatanol moiety, and a 2-methyl-benzhydryl group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether typically involves multi-step organic reactions. One common method includes the alkylation of norgranatanol with ethyl halides under basic conditions. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency. Catalysts such as potassium carbonate or sodium hydride are often used to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether
- N-Propyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether
- N-Butyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether
Uniqueness
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether stands out due to its specific ethyl group, which imparts unique chemical and physical properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
| 6605-97-6 | |
Molekularformel |
C24H31NO |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
9-ethyl-3-[(2-methylphenyl)-phenylmethoxy]-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C24H31NO/c1-3-25-20-13-9-14-21(25)17-22(16-20)26-24(19-11-5-4-6-12-19)23-15-8-7-10-18(23)2/h4-8,10-12,15,20-22,24H,3,9,13-14,16-17H2,1-2H3 |
InChI-Schlüssel |
LMDNAFGKUWIQOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2CCCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)






![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
